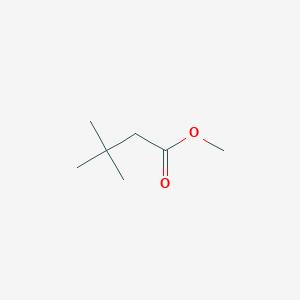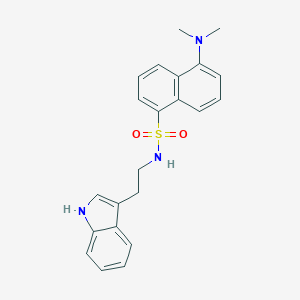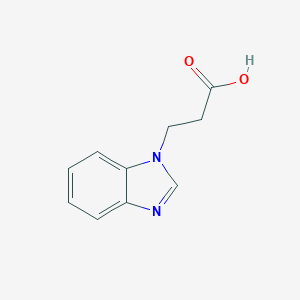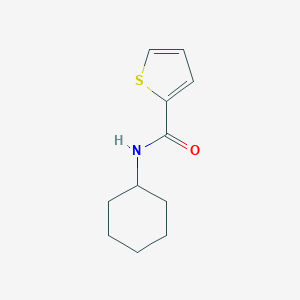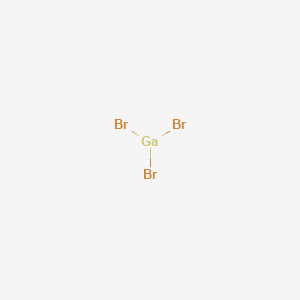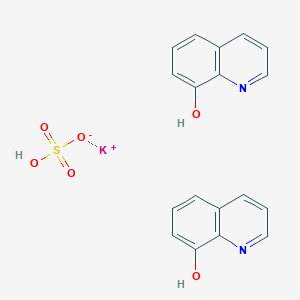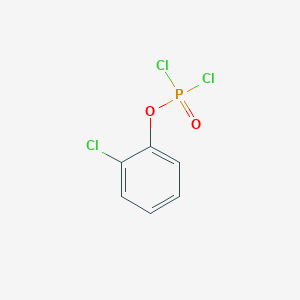![molecular formula C24H20N4O B077659 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol CAS No. 13463-64-4](/img/structure/B77659.png)
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol, also known as Sudan I, is an organic compound that belongs to the azo dye family. It is a bright red powder that is insoluble in water but soluble in organic solvents. Sudan I is widely used in the food industry as a color additive for products such as curry powder, sauces, and snacks. However, due to its potential carcinogenicity, Sudan I has been banned in many countries.
作用機序
The mechanism of action of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I is not fully understood. However, it is believed to act as a DNA intercalator, leading to DNA damage and mutations. 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenicity.
生化学的および生理学的効果
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to cause liver damage, oxidative stress, and inflammation in animal studies. It has also been shown to induce DNA damage and mutations, leading to its potential carcinogenicity. Additionally, 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to disrupt the normal function of enzymes involved in liver metabolism.
実験室実験の利点と制限
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I is widely used as a color additive in the food industry, making it readily available for research purposes. However, due to its potential health hazards, caution must be taken when handling 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in the laboratory. Additionally, the use of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in animal studies may raise ethical concerns due to its potential carcinogenicity.
将来の方向性
Further research is needed to fully understand the mechanism of action of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I and its potential health hazards. Additionally, alternative color additives should be explored for use in the food industry to reduce the potential exposure to 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I. Finally, the development of more sensitive and specific methods for the detection of 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I in food products is necessary to ensure compliance with regulations.
合成法
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I can be synthesized by the diazotization of 2-methylaniline followed by coupling with 3-methyl-4-aminobenzenediazonium salt and 2-naphthol. The reaction is carried out in the presence of an acid catalyst such as hydrochloric acid.
科学的研究の応用
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been extensively studied for its potential health hazards. It has been shown to be genotoxic and carcinogenic in animal studies, leading to its ban in many countries. Additionally, 1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol I has been found to cause liver damage and oxidative stress in rats.
特性
CAS番号 |
13463-64-4 |
|---|---|
製品名 |
1-[[3-Methyl-4-[(2-methylphenyl)azo]phenyl]azo]-2-naphthol |
分子式 |
C24H20N4O |
分子量 |
380.4 g/mol |
IUPAC名 |
1-[[3-methyl-4-[(2-methylphenyl)diazenyl]phenyl]diazenyl]naphthalen-2-ol |
InChI |
InChI=1S/C24H20N4O/c1-16-7-3-6-10-21(16)26-27-22-13-12-19(15-17(22)2)25-28-24-20-9-5-4-8-18(20)11-14-23(24)29/h3-15,29H,1-2H3 |
InChIキー |
GGVKANMWBIIJNI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
正規SMILES |
CC1=CC=CC=C1N=NC2=C(C=C(C=C2)N=NC3=C(C=CC4=CC=CC=C43)O)C |
その他のCAS番号 |
13463-64-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



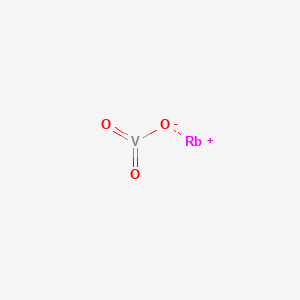

![Silane, [[(3beta,20S)-pregn-5-ene-3,20-diyl]bis(oxy)]bis[trimethyl-](/img/structure/B77579.png)
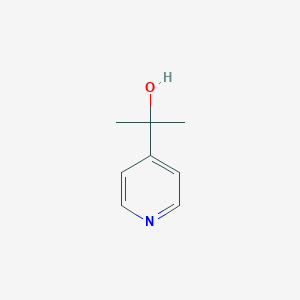
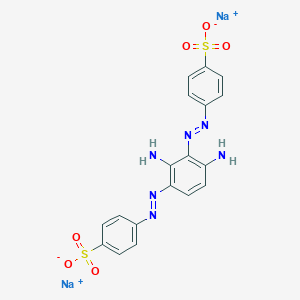
![Benzene, 1,4-bis[2-(2-methylphenyl)ethenyl]-](/img/structure/B77584.png)
